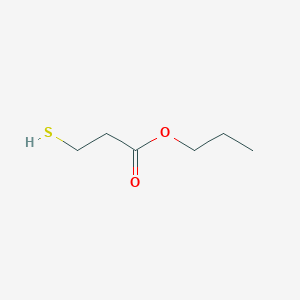

N-PROPYL 3-MERCAPTOPROPIONATE

Description

Structure

3D Structure

Properties

IUPAC Name |

propyl 3-sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-2-4-8-6(7)3-5-9/h9H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIMHDIYZJQVNSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428566 | |

| Record name | N-PROPYL 3-MERCAPTOPROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165804-07-9 | |

| Record name | N-PROPYL 3-MERCAPTOPROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Reaction Mechanisms and Chemical Functionalization of N Propyl 3 Mercaptopropionate and Its Analogues

Thiol-Ene "Click" Reactions and Their Mechanistic Studies

The radical-mediated thiol-ene reaction is a cornerstone of "click" chemistry, valued for its high efficiency, lack of by-products, and insensitivity to oxygen and water. dergipark.org.tr The reaction proceeds via a step-growth radical mechanism involving the addition of a thiyl radical to an ene (alkene) functional group, followed by a chain transfer step that regenerates the thiyl radical. nih.govmdpi.com This process allows for the rapid and quantitative formation of thioether linkages.

The kinetics of radical-mediated thiol-ene reactions are governed by a two-step propagation mechanism:

Propagation (kp): A thiyl radical (RS•) adds across an alkene double bond to form a carbon-centered radical intermediate.

Chain Transfer (kCT): The carbon-centered radical abstracts a hydrogen atom from another thiol molecule (R'SH), forming the final thioether product and regenerating a new thiyl radical (R'S•) to continue the cycle. nih.govacs.org

Selectivity in thiol-ene reactions is heavily influenced by the structure of the alkene. Studies using ethyl-3-mercaptopropionate, a close analogue of N-propyl 3-mercaptopropionate (B1240610), have revealed clear structure-reactivity relationships. usm.eduscilit.com

Terminal Alkenes: React very rapidly and achieve complete conversion.

Substituted Terminal Alkenes: Disubstitution on a single carbon of the double bond significantly reduces reactivity.

These reactivity trends allow for predictable control over reaction outcomes based on substrate selection.

| Alkene Type | Relative Reactivity | Typical Conversion | Key Influencing Factors |

|---|---|---|---|

| Terminal (e.g., 1-octene) | Very High | Complete | Low steric hindrance |

| Internally Disubstituted (e.g., 2-methyl-1-pentene) | Low | Incomplete | High steric hindrance at the double bond |

| Internal trans (e.g., trans-2-octene) | Moderate to Low | Incomplete | Steric strain and 1,3-interactions |

| Internal cis (e.g., cis-2-octene) | Initially High, then Low | Incomplete | Rapid isomerization to the less reactive trans isomer |

The choice of radical initiator is crucial for achieving a homogeneous thiol-ene product and avoiding undesirable side reactions, such as the homopolymerization of the ene monomer. The efficiency of an initiator is determined by its preference for abstracting a hydrogen atom from the thiol (the desired initiation pathway) versus adding directly to the alkene's double bond (a side reaction). dergipark.org.trresearchgate.net

Theoretical studies comparing 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA) and azobisisobutyronitrile (AIBN) as initiators have provided significant insights. dergipark.org.trresearchgate.netresearchgate.net

DMPA: This photoinitiator is generally highly effective for thiol-ene polymerization. The radicals it generates show a strong preference for hydrogen abstraction from thiols over addition to alkenes, leading to a homogeneous polymer product. However, its efficiency can decrease with electron-deficient or conjugated monomers. dergipark.org.trresearchgate.net

AIBN: This thermal initiator is often unsuitable for achieving a pure thiol-ene product. The radicals generated from AIBN have comparable rates for hydrogen abstraction and addition to the alkene, leading to a competition between the two pathways. This results in a heterogeneous product mixture containing homopolymer segments. dergipark.org.trresearchgate.netresearchgate.net

The key to initiator efficiency is a large difference between the rate constant for hydrogen abstraction (kHA) and the rate constant for initiator addition to the ene (ki), where kHA >> ki. dergipark.org.tr

| Initiator | Primary Radical(s) | Preferred Reaction Pathway | Resulting Product Homogeneity | Suitability |

|---|---|---|---|---|

| DMPA | Benzoyl, Methyl | Hydrogen Abstraction (kHA >> ki) | High | Suitable for most systems |

| AIBN | Isobutyronitrile | Competitive (kHA ≈ ki) | Low | Generally unsuitable |

A powerful strategy in complex molecular synthesis is the use of orthogonal reactions, which proceed in the same pot without interfering with one another. The thiol-ene and thiol-yne systems can be rendered orthogonal by exploiting their different reaction mechanisms: the base-initiated thiol-Michael addition and the radical-mediated thiol-ene/yne addition. nih.gov

In a system containing both a maleimide (B117702) (an electron-poor alkene) and an allyl or propargyl group (an electron-rich ene or yne), selectivity can be achieved by controlling the reaction conditions. nih.gov

Step 1 (Base-Initiated): Under base-initiated conditions (e.g., using triethylamine), a thiol like methyl-3-mercaptopropionate will add exclusively and quantitatively to the electron-poor maleimide double bond via a thiol-Michael reaction. The allyl or propargyl groups remain unreacted. nih.gov

Step 2 (Radical-Mediated): Following the Michael addition, a radical initiator can be introduced to trigger the thiol-ene or thiol-yne reaction, functionalizing the remaining allyl or propargyl moiety in near-quantitative yields. nih.gov

This sequential approach allows for precise, stepwise functionalization of multifunctional molecules. Attempting a radical-mediated reaction from the start with equimolar amounts of thiol and the multifunctional ene results in a complex and non-selective mixture of products. nih.gov

The stereochemistry of the alkene reactant can have a significant effect on the kinetics of thiol-ene photopolymerizations. This is particularly evident when comparing geometric isomers (cis vs. trans) or when different types of double bonds are present in the same molecule.

A notable example is the difference in reactivity between maleates (cis) and fumarates (trans). In systems containing both terminal allyl groups and internal fumarate/maleate groups, a fast preferential thiol addition to the more accessible terminal allyl groups is observed. This is followed by a much slower, stereochemistry-dependent reaction of the internal double bonds. rsc.org

Thiol-Michael Addition Reactions: Mechanisms and Catalysis

The thiol-Michael addition is the conjugate addition of a thiol to an electron-deficient alkene, such as an acrylate (B77674), maleimide, or vinyl sulfone. Unlike the radical-mediated thiol-ene reaction, this process proceeds via an anionic step-growth mechanism and is typically initiated by a base or a nucleophile. nih.gov The base-catalyzed pathway is particularly relevant for mercaptopropionates.

The mechanism involves two primary steps: nih.gov

Thiolate Formation: A base deprotonates the thiol (RSH) to generate a highly nucleophilic thiolate anion (RS⁻).

Conjugate Addition: The thiolate anion attacks the β-carbon of the electron-deficient alkene, forming a resonance-stabilized carbanion (enolate) intermediate.

Proton Transfer: The carbanion intermediate is rapidly protonated, often by another thiol molecule, to yield the final thioether product and regenerate the thiolate anion, which continues the catalytic cycle. nih.gov

For mercaptopropionates, the propagation step (the addition of the thiolate to the alkene) is often the rate-limiting step of the reaction. nsf.gov

The rate of the base-initiated thiol-Michael addition is highly dependent on the reaction conditions, including the strength of the base, the structure of the thiol, and the nature of the alkene.

Thiol Acidity: The reactivity of the thiol is closely related to its acidity (pKₐ). Mercaptopropionate esters are significantly more acidic and thus more reactive in these additions than simple alkyl thiols like hexanethiol. acs.org This is because the electron-withdrawing ester group stabilizes the thiolate anion.

Alkene Structure: The electrophilicity of the alkene is crucial. More electron-deficient alkenes react faster. The reaction rate is also influenced by steric factors around the double bond. acs.org

In systems involving mercaptopropionates, the reaction rate is dependent on both electronic and steric interactions. For instance, when comparing primary and secondary mercaptopropionates, the secondary thiol can react faster. This is because the propagation step is rate-limiting, and the less stable (more reactive) thiolate anion of the secondary thiol leads to a faster addition rate. nsf.gov

Nucleophile-Catalyzed Thiol-Michael Addition Mechanisms

The Thiol-Michael addition, a type of Michael reaction, is a highly efficient and versatile method for forming carbon-sulfur bonds. datapdf.com This reaction can be initiated through two primary pathways: a base-catalyzed mechanism and a nucleophile-initiated mechanism. nih.govnih.gov While both pathways lead to the formation of a thiolate anion, the crucial reactive species, their mechanisms of generation differ significantly, impacting reaction kinetics and efficiency. datapdf.comnih.gov

In the nucleophile-initiated pathway, a strong nucleophile, typically a phosphine, directly attacks the electron-deficient alkene (Michael acceptor). datapdf.comnih.gov This initial step forms a zwitterionic enolate intermediate. datapdf.comnih.gov This intermediate is a potent base that subsequently deprotonates the thiol (e.g., N-propyl 3-mercaptopropionate), generating the highly reactive thiolate anion. datapdf.comnih.gov The thiolate anion then undergoes conjugate addition to the Michael acceptor. nih.gov A subsequent proton exchange with another thiol molecule regenerates the thiolate anion, propagating the reaction cycle. nih.gov

A key distinction from the base-catalyzed route is that in the nucleophilic pathway, the thiol serves as the sole proton source in the propagation cycle. nih.gov This contrasts with the base-catalyzed mechanism, where the protonated base can also act as a proton source, which can negatively affect the reaction kinetics by slowing the formation of new thiolate anions. nih.govnih.gov Consequently, nucleophile-initiated Thiol-Michael additions, often catalyzed by phosphines, generally proceed faster and require lower catalyst loadings compared to their base-catalyzed counterparts. nih.govnih.gov Studies have shown that phosphines can catalyze the Thiol-Michael addition with (meth)acrylates more rapidly and efficiently than base catalysts, with minimal side reactions. datapdf.com

Effects of Thiol Substitution on Reaction Kinetics and Efficiency

The substitution pattern on the thiol has a pronounced effect on the kinetics and efficiency of the Thiol-Michael addition, with the outcome depending on the rate-limiting step of the reaction for the specific thiol class. nih.govacs.org The reaction rate is influenced by a combination of electronic and steric interactions. acs.orgnsf.gov For thiols like this compound, which belong to the mercaptopropionate family, the reaction is typically limited by the propagation rate. nih.govnsf.gov

In systems with a propagation rate-limiting step, the nucleophilicity of the thiolate anion is the dominant factor. nih.govnsf.gov Contrary to the trend observed with alkyl thiols where primary thiols are fastest, for mercaptopropionates, a secondary thiol reacts faster than a corresponding primary thiol. nsf.gov This is attributed to the increased reactivity of the more electron-rich and less stable secondary thiolate anion. acs.orgnsf.gov Studies have demonstrated that for mercaptopropionates, the addition of a methyl substituent in the α-position to the thiol group can slightly increase the reaction rate. nih.gov For monofunctional systems, this can result in the secondary thiol being as much as 60% faster than the primary thiol. acs.orgnsf.gov

However, the situation becomes more complex in polymerizing systems with multifunctional thiols and alkenes. acs.org When reacting with a difunctional alkene, a secondary thiol was found to be 74–95% faster than the primary thiol. acs.org Conversely, in systems with a tetrafunctional alkene, the primary thiol was 57% faster than the secondary thiol, indicating that steric hindrance and diffusion limitations in cross-linking systems also play a significant role. acs.org Tertiary thiols consistently demonstrate poor reactivity and lower reaction yields compared to primary or secondary thiols. nsf.gov

| Thiol Type | Rate-Limiting Step | Controlling Factor | Relative Reaction Rate Trend | Reference |

|---|---|---|---|---|

| Alkyl Thiols | Chain Transfer (Proton Exchange) | Thiol pKa / Ease of Deprotonation | Primary > Secondary > Tertiary | nsf.gov, nih.gov |

| Mercaptopropionates | Propagation (Thiolate Addition) | Thiolate Nucleophilicity | Secondary > Primary >> Tertiary | acs.org, nsf.gov, nih.gov |

Other Relevant Chemical Transformations

Photochemical and Electrochemical Proton-Coupled Electron Transfer in S-H Bond Homolysis

Proton-Coupled Electron Transfer (PCET) represents a non-classical mechanism for bond activation where an electron and a proton are exchanged together, often in a concerted elementary step. nih.govresearchgate.netacs.org This process allows for the homolytic cleavage of a bond, formally adding or removing a hydrogen atom (H•) from a substrate. acs.org PCET is a fundamental process in many areas of chemistry, including organic synthesis, where it provides a pathway to generate synthetically valuable free radical intermediates from common functional groups. nih.govresearchgate.net

The S-H bond in thiols, including mercaptopropionates, is susceptible to homolysis via PCET mechanisms under photochemical or electrochemical conditions. nih.gov By avoiding high-energy charged intermediates that would be formed in stepwise pathways (separate electron and proton transfer), concerted PCET offers a lower-energy route for generating thiyl radicals. acs.org In a photochemical approach, an excited-state photosensitizer can initiate the PCET process, which can often be part of a redox-neutral catalytic cycle. acs.org This allows for the generation of sulfur-centered radicals under mild conditions, which can then participate in a variety of subsequent chemical transformations.

Synthesis of Thiazinane Derivatives from 3-Mercaptopropionic Acid

3-Mercaptopropionic acid and its esters, such as this compound, are valuable precursors for the synthesis of heterocyclic compounds, particularly thiazinane derivatives. mdpi.comnih.gov Thiazinanes are six-membered heterocyclic motifs containing a nitrogen and a sulfur atom, which are of significant interest in medicinal chemistry. pharmacophorejournal.com

A common and effective method for synthesizing 1,3-thiazinan-4-ones is through multi-component reactions. mdpi.comsemanticscholar.org For instance, 3-mercaptopropionic acid can react with aldehydes and primary amines or ammonia (B1221849) in a one-pot synthesis to yield 2,3-substituted-1,3-thiazinan-4-ones. nih.govsemanticscholar.org Another variation involves the three-component reaction between aldehydes, 2-morpholinoethanamine, and 3-mercaptopropionic acid, which can be performed under thermal or ultrasonication conditions. mdpi.comsemanticscholar.org

Furthermore, methyl 3-mercaptopropionate has been used in reactions with compounds like (E)-methyl 4-oxo-octadec-2-enoate and ammonium (B1175870) carbonate under azeotropic reflux to afford thiazinane isomers. mdpi.comnih.gov Spiro-thiazinane derivatives can also be synthesized in a tandem reaction involving an isatin, an aniline, and 3-mercaptopropionic acid. ias.ac.in These synthetic strategies highlight the utility of 3-mercaptopropionate structures as key building blocks for constructing complex heterocyclic systems. mdpi.comnih.gov

Polymer Science and Advanced Materials Applications Involving N Propyl 3 Mercaptopropionate Derivatives

Application as Chain Transfer Agents in Polymerization Processes

The use of 3-mercaptopropionate (B1240610) esters as CTAs has been shown to yield acrylic polymers with a Heterogeneity Index (HI) of 1.70 or below, indicating exceptional control over the molecular weight distribution. google.com This level of control is superior to that achieved with other classes of chain transfer agents, such as long-chain thioglycolates. google.com The effectiveness of these mercaptan-based CTAs allows for the production of polymers with enhanced mechanical performance and easier processing conditions. arkema.com

The selection of a specific chain transfer agent is dictated by the desired physical properties of the final polymer, such as melt flow and heat resistance, as well as the constraints of the polymerization process itself. arkema.com For instance, in the emulsion polymerization of styrene, iso-octyl 3-mercaptopropionate (iOMP) has been utilized as a CTA to reduce the high molecular weights that would otherwise result from the compartmentalization of free radicals within the polymer particles.

A study on the emulsion polymerization of a monomer mix of styrene, n-butyl acrylate (B77674), and methacrylic acid demonstrated the impact of different thiol-based chain transfer agents on the resulting polymer's molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (Mw/Mn). The results are summarized in the table below.

| Chain Transfer Agent | mol% Monomer | Mn (Number Average Molecular Weight) | Mw (Weight Average Molecular Weight) | Mw/Mn (Polydispersity Index) |

|---|---|---|---|---|

| BMMP | 1.5 | 6,197 | 135,371 | 21.84 |

| EHMP | 1.5 | 6,350 | 17,800 | 2.80 |

| MBMP | 1.5 | 4,900 | 22,700 | 4.63 |

| STMP | 1.5 | 25,100 | 194,100 | 7.73 |

| NDM | 1.5 | 6,250 | 27,800 | 4.45 |

| TDM | 1.5 | 6,530 | 18,400 | 2.82 |

| OTG | 1.5 | 6,360 | 26,100 | 4.10 |

Crosslinking Agent Functionality in Diverse Polymeric Systems

The thiol group in N-propyl 3-mercaptopropionate and its derivatives enables them to act as potent crosslinking agents. Through reactions like thiol-ene chemistry, these molecules can form bridges between polymer chains, creating three-dimensional networks with enhanced mechanical, thermal, and chemical properties.

Liquid Crystalline Elastomers (LCEs) are a unique class of materials that combine the elasticity of polymers with the orientational properties of liquid crystals. scirp.org This combination allows for remarkable, reversible shape changes in response to external stimuli like heat, making them promising for applications such as artificial muscles and actuators. nih.govmdpi.com

The synthesis of LCEs often involves the crosslinking of polymer chains. Polyfunctional mercaptopropionate derivatives, such as Pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (PETMP), are utilized as crosslinkers in these systems. sigmaaldrich.com A common method for creating LCEs is a two-step crosslinking process. Initially, a partially crosslinked gel-like network is formed. This network is then mechanically stretched to align the liquid crystal mesogens, and a second crosslinking step fixes this orientation, resulting in a monodomain LCE. mdpi.com The use of chain transfer agents in the synthesis of polyacrylate-based LCEs has been shown to produce materials capable of large, reversible shape changes with strains exceeding 475%. nih.gov

Thiol-ene "click" chemistry is a highly efficient and selective reaction that is widely used for the formation of polymer networks under mild conditions. nbinno.com This chemistry is particularly valuable for creating degradable polymers, which are of significant interest for biomedical applications and for addressing environmental concerns related to polymer waste. nbinno.comchemistryviews.org

Polyfunctional mercaptopropionate esters, including Trimethylolpropane (B17298) tris(3-mercaptopropionate) (TMPMP) and Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP), are key components in the synthesis of these degradable networks. nbinno.comnih.gov The ester linkages within these crosslinkers are susceptible to hydrolysis, allowing the polymer network to break down over time. nih.gov The degradation rate and mechanical properties of the resulting polymers can be precisely controlled by adjusting the ratio of thiol to ene groups and by the choice of co-monomers. nbinno.com This tunability is crucial for applications such as biodegradable implants, controlled-release drug delivery systems, and environmentally friendly packaging. nbinno.com For instance, biobased networks have been developed from triallyl levoglucosan and multifunctional thiols via UV-initiated thiol-ene chemistry, demonstrating the versatility of this approach in creating sustainable materials. rsc.org

Hydrogels are water-swollen polymer networks that are biocompatible and have properties that mimic living tissues. semanticscholar.org When applied as coatings, hydrogels can impart desirable surface properties like lubricity and anti-biofouling to a variety of materials, with significant applications in medical devices. semanticscholar.org The formation of hydrogel coatings often involves in-situ polymerization and crosslinking of monomers directly on the substrate surface.

Thiol-ene chemistry provides a robust method for fabricating hydrogels with controlled properties. The incorporation of hydrophilic, water-miscible thiols like ethoxylated trimethylolpropane tris(3-mercaptopropionate) (ETTMP) can create more uniform and mechanically tough hydrogel networks. nih.gov The addition of such thiol crosslinkers introduces more ester linkages, which can enhance the degradability of the hydrogel. nih.gov

In the realm of biofunctional polymers, star-shaped polyethylene glycol (starPEG) and heparin have been crosslinked to form hydrogels for biomedical applications. mdpi.com In these systems, the heparin provides biological activity, such as binding growth factors, while the starPEG imparts elasticity to the gel. mdpi.com The crosslinking chemistry is crucial for creating a stable three-dimensional network that can function effectively in a biological environment.

Resin-based composites are widely used in dentistry for restoring tooth structure due to their aesthetic appeal and ability to bond to enamel and dentin. sigmaaldrich.compocketdentistry.com These materials typically consist of an organic polymer matrix, inorganic filler particles, a coupling agent, and an initiator system. pocketdentistry.com

The polymer matrix is often based on dimethacrylate monomers such as Bisphenol A-glycidyl methacrylate (Bis-GMA) and Triethylene glycol dimethacrylate (TEGDMA). sigmaaldrich.com To improve the properties of these dental resins, such as reducing polymerization shrinkage and increasing toughness, novel oligomers are being explored. mdpi.com One such approach involves the synthesis of hyperbranched thiol oligomers. For example, a thiol-terminated oligomer can be synthesized through a thiol-isocyanate click reaction using Pentaerythritol tetra(3-mercaptopropionate) (PETA) and a diisocyanate. mdpi.com These multifunctional thiol compounds can participate in the polymerization process, leading to a more robust and durable restorative material. The use of thiol-based systems can also help mitigate oxygen inhibition during the photopolymerization process, a common issue in dental applications.

The table below lists common monomers used in the resin matrix of dental composites.

| Monomer | Abbreviation | Key Characteristics |

|---|---|---|

| Bisphenol A-glycidyl methacrylate | Bis-GMA | Bulky, aromatic monomer; provides high strength but is very viscous. sigmaaldrich.com |

| Triethylene glycol dimethacrylate | TEGDMA | Low viscosity diluent; improves handling but can increase water sorption. sigmaaldrich.com |

| Urethane dimethacrylate | UDMA | Offers good toughness and flexibility. pocketdentistry.com |

| Ethoxylated bisphenol A dimethacrylate | Bis-EMA | Lower viscosity alternative to Bis-GMA. sigmaaldrich.com |

Commonly used monomers in the formulation of dental restorative composites. sigmaaldrich.compocketdentistry.com

In the quest for more sustainable polymers, polyhydroxyurethanes (PHUs) have emerged as a promising alternative to traditional polyurethanes. mdpi.com PHUs are synthesized without the use of toxic isocyanates and possess inherent recyclability due to the presence of hydroxyl groups that can undergo dynamic transcarbamoylation reactions. mdpi.com

The synthesis of these recyclable networks can involve multifunctional monomers to create a crosslinked structure. In the development of trifunctional cyclic carbonate monomers for PHU synthesis, synthetic routes have been inspired by work that utilizes mercaptopropionate derivatives. For example, the synthesis of a trifunctional six-membered cyclic carbonate (6CC) monomer was adapted from a procedure that originally used Pentaerythritol tetrakis(3-mercaptopropionate), by replacing it with Trimethylolpropane tris(3-mercaptopropionate). mdpi.com This highlights the role of mercaptopropionate structures as foundational molecules for the creation of complex, functional monomers used in the production of advanced, sustainable polymers.

Thiol-Ene Photopolymerizations for Coatings and Films

Thiol-ene photopolymerization is a powerful and versatile method for creating uniform polymer networks for coatings and films, prized for its efficiency and "click" chemistry characteristics. This reaction involves the radical-mediated addition of a thiol group (-SH) to a carbon-carbon double bond (ene). The process is typically initiated by photogenerated radicals, which abstract a hydrogen atom from the thiol, creating a thiyl radical. This radical then reacts with an ene, forming a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol molecule, propagating the chain and forming a thioether linkage.

While this compound is a monofunctional thiol, its polyfunctional ester analogues, such as trimethylolpropane tris(3-mercaptopropionate) and pentaerythritol tetrakis(3-mercaptopropionate), are frequently employed in the formulation of coatings and films. chemicalbook.comguidechem.comnih.govpolito.itwikipedia.orgradtech.orgmdpi.com These multifunctional thiols, when reacted with multifunctional enes, form highly crosslinked, durable, and clear coatings. researchgate.net The resulting polythioether networks exhibit numerous desirable properties, including low shrinkage stress, high clarity, and excellent adhesion. mdpi.com

The choice of thiol and ene components, along with their stoichiometry, allows for precise control over the final properties of the coating. For instance, the flexibility of the resulting film can be tailored by adjusting the length and functionality of the monomers. Research has demonstrated the successful preparation of UV-curable coatings with excellent flame retardancy and mechanical properties by incorporating phosphorus- and nitrogen-containing ene monomers with pentaerythritol tetrakis(3-mercaptopropionate). nih.gov

Below is a table illustrating typical components in a thiol-ene photopolymerization for a coating application.

| Component | Chemical Name | Function |

| Thiol | Trimethylolpropane tris(3-mercaptopropionate) | Crosslinker |

| Ene | Triallyl cyanurate | Monomer |

| Photoinitiator | 2,2-Dimethoxy-2-phenylacetophenone (B1663997) | Radical generation upon UV exposure |

Impact on Polymer Architecture and Performance

This compound and its derivatives have a profound impact on the architecture and performance of polymers. Their roles range from controlling the fundamental properties of polymer chains to enhancing the macroscopic performance of complex material systems.

Control of Polymer Molecular Weight Distribution and Degree of Polymerization

In radical polymerization, the molecular weight and its distribution are critical parameters that dictate the physical and mechanical properties of the resulting polymer. Mercaptans are widely recognized as highly effective chain transfer agents (CTAs) that allow for precise control over these parameters. researchgate.netarkema.com The mechanism involves the transfer of a hydrogen atom from the thiol group of the mercaptan to the growing polymer radical, terminating that chain and initiating a new one from the resulting thiyl radical. This process effectively lowers the average molecular weight and can lead to a narrower molecular weight distribution. google.com

Esters of 3-mercaptopropionic acid, including this compound, have been identified as particularly effective CTAs in the emulsion polymerization of acrylic monomers. google.com Their use results in polymers with reduced molecular weights and narrower molecular weight distributions, which can improve processability and specific end-use properties. google.com The efficiency of a chain transfer agent is quantified by its chain transfer constant (Cs), which is the ratio of the rate constant of chain transfer to the rate constant of propagation. A higher Cs value indicates a more efficient reduction in molecular weight.

The following table illustrates the effect of a 3-mercaptopropionate ester on the molecular weight of an acrylic polymer, based on data for similar systems.

| Polymerization System | Chain Transfer Agent | Concentration of CTA (wt%) | Number Average Molecular Weight (Mn) | Polydispersity Index (PDI) |

| Ethyl Acrylate/Methyl Methacrylate | None | 0 | 500,000 | 3.5 |

| Ethyl Acrylate/Methyl Methacrylate | Butyl 3-mercaptopropionate | 0.5 | 150,000 | 2.2 |

| Ethyl Acrylate/Methyl Methacrylate | Butyl 3-mercaptopropionate | 1.0 | 80,000 | 2.0 |

Enhancement of Mechanical Properties in Composite Materials

The mechanical properties of composite materials, which consist of a polymer matrix and a reinforcing filler, are highly dependent on the quality of the interface between these two components. A strong interfacial adhesion ensures efficient stress transfer from the matrix to the filler, leading to enhanced strength and stiffness. Mercapto-functional compounds can be used to modify the surface of fillers to improve their compatibility with the polymer matrix.

While direct data on this compound for this application is limited, the principle can be illustrated by the use of mercapto-functional silane coupling agents, such as 3-mercaptopropyl trimethoxysilane (MPTS). These molecules can form covalent bonds with the surface of inorganic fillers (like silica or glass fibers) via their silane group, while the thiol group can react with the polymer matrix, for example, through a thiol-ene reaction if the matrix contains double bonds. This creates a strong covalent link across the interface.

The introduction of thiol groups on the filler surface can significantly improve the dispersion of the filler within the polymer matrix and enhance the mechanical properties of the resulting composite. For instance, the tensile strength and modulus of a polymer composite can be significantly increased with the use of a mercapto-functionalized filler compared to a composite with an unmodified filler.

The table below provides a representative example of how a mercapto-functionalized filler can enhance the mechanical properties of a polymer composite.

| Composite System | Filler | Filler Loading (wt%) | Tensile Strength (MPa) | Tensile Modulus (GPa) |

| Polypropylene | Unmodified Silica | 20 | 35 | 1.8 |

| Polypropylene | 3-Mercaptopropyl-functionalized Silica | 20 | 50 | 2.5 |

Tailoring Crosslinking Density and Network Evolution

The crosslinking density of a polymer network is a key factor that determines its mechanical properties, thermal stability, and solvent resistance. In thiol-ene polymer networks, the crosslinking density is directly related to the functionality of the thiol and ene monomers used in the formulation. rsc.orgrsc.org

This compound, being a monofunctional thiol, can be used to control and reduce the crosslinking density of a thiol-ene network. rsc.org When included in a formulation with multifunctional thiols and enes, it acts as a chain terminator, capping a growing polymer chain and preventing further crosslinking at that site. By varying the concentration of the monofunctional thiol, the average number of crosslinks per chain can be precisely controlled. This allows for the tailoring of the network's properties, for example, to create a more flexible material by reducing the crosslink density.

The following table illustrates the conceptual effect of adding a monofunctional thiol on the properties of a thiol-ene network.

| Thiol Monomer Composition | Ene Monomer | Monofunctional Thiol (%) | Glass Transition Temperature (Tg) (°C) | Rubbery Modulus (MPa) |

| Trimethylolpropane tris(3-mercaptopropionate) | Triallyl isocyanurate | 0 | 60 | 20 |

| Trimethylolpropane tris(3-mercaptopropionate) | Triallyl isocyanurate | 10 | 45 | 12 |

| Trimethylolpropane tris(3-mercaptopropionate) | Triallyl isocyanurate | 20 | 30 | 5 |

Amphiphilic Copolymer Synthesis and Nanoparticle Formation

Amphiphilic block copolymers, which consist of both hydrophilic (water-loving) and hydrophobic (water-fearing) polymer chains, can self-assemble in selective solvents to form various nanostructures, such as micelles and vesicles. rsc.org These nanoparticles have found numerous applications in fields like drug delivery and nanotechnology. nih.govmdpi.com

Thiol-functional compounds, including mercaptopropionates, can play a crucial role in the synthesis of such copolymers. For example, a mercaptopropionate can be used as a chain transfer agent in the polymerization of a hydrophobic monomer to create a thiol-terminated hydrophobic polymer block. This thiol end-group can then be used to initiate the polymerization of a hydrophilic monomer, or it can be coupled to a pre-existing hydrophilic polymer block, to form the final amphiphilic block copolymer. google.com Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful technique that often utilizes thiol-containing compounds to synthesize well-defined block copolymers. mdpi.com

The table below provides a hypothetical example of an amphiphilic block copolymer synthesized using a mercaptopropionate-derived macro-chain transfer agent and the properties of the resulting nanoparticles.

| Hydrophobic Block | Hydrophilic Block | Mn of Hydrophobic Block ( g/mol ) | Mn of Hydrophilic Block ( g/mol ) | Nanoparticle Diameter (nm) |

| Polystyrene | Poly(ethylene glycol) | 5,000 | 5,000 | 50 |

| Polystyrene | Poly(ethylene glycol) | 10,000 | 5,000 | 80 |

| Poly(methyl methacrylate) | Poly(acrylic acid) | 6,000 | 4,000 | 65 |

Oxygen Resistance in Polymerized High Internal Phase Emulsions (HIPEs)

Polymerized High Internal Phase Emulsions (polyHIPEs) are a class of highly porous materials created by polymerizing the continuous phase of a high internal phase emulsion. nih.gov These materials are of great interest for applications such as tissue engineering scaffolds and separation membranes. However, when the polymerization is a free-radical process, it can be susceptible to oxygen inhibition, where atmospheric oxygen reacts with the propagating radicals to form non-reactive peroxy radicals, thus quenching the polymerization.

Thiol-ene chemistry offers a significant advantage in this context due to its inherent resistance to oxygen inhibition. researchgate.netnih.gov The mechanism for this oxygen tolerance lies in the ability of the peroxy radicals to readily abstract a hydrogen atom from a thiol. nih.gov This reaction regenerates a thiyl radical, which can then continue the thiol-ene polymerization cycle. This effectively circumvents the inhibitory effect of oxygen.

The incorporation of mercaptopropionate-containing monomers into HIPE formulations can therefore lead to more efficient and complete polymerization, even in the presence of air. This is particularly beneficial for applications where polymerization needs to occur under ambient conditions. Research has shown that the addition of a tetrafunctional thiol to a polyHIPE formulation significantly increases the gel fraction (a measure of the extent of polymerization) when cured in air, compared to a formulation without the thiol.

The following table compares the gel fraction of a standard acrylate-based polyHIPE with a thiol-ene based polyHIPE, demonstrating the enhanced oxygen resistance of the latter.

| PolyHIPE Formulation | Curing Atmosphere | Gel Fraction (%) |

| Acrylate-based | Nitrogen | 95 |

| Acrylate-based | Air | 40 |

| Thiol-ene based (with mercaptopropionate) | Air | 92 |

Biochemical and Enzymatic Transformations of Mercaptopropionate Analogues

Microbial Catabolism Pathways of 3-Mercaptopropionic Acid

The microbial degradation of 3-mercaptopropionic acid (3-MPA) is a key process in the sulfur cycle, enabling certain microorganisms to utilize this organosulfur compound as a carbon source. A notable pathway has been identified in the aerobic bacterium Tetrathiobacter mimigardefordensis. This pathway involves a series of enzymatic steps that convert 3-MPA into intermediates that can enter central metabolism.

The catabolic process is initiated by the oxygen-dependent oxidation of the sulfhydryl group of 3-MPA. This reaction is catalyzed by a cysteine dioxygenase-like enzyme, which converts 3-MPA into 3-sulfinopropionic acid (3-SP). Subsequently, 3-SP is activated by ligation to coenzyme A (CoA), forming 3-sulfinopropionyl-CoA. This reaction is carried out by a thiokinase. The pathway is proposed to continue with the elimination of sulfite from 3-sulfinopropionyl-CoA, which would yield propionyl-CoA. Propionyl-CoA can then be further metabolized through established pathways, such as the 2-methylcitric acid cycle.

This catabolic route is particularly significant as it represents a novel pathway for the breakdown of the organic disulfide 3,3'-dithiodipropionic acid, which is initially cleaved to form two molecules of 3-MPA. The key enzymes and intermediates in this pathway are summarized in the table below.

| Step | Substrate | Enzyme (Putative) | Product |

| 1 | 3-Mercaptopropionic Acid (3-MPA) | Cysteine Dioxygenase (Cdo) | 3-Sulfinopropionic Acid (3-SP) |

| 2 | 3-Sulfinopropionic Acid (3-SP) | Succinyl-CoA Synthetase (SucCD) | 3-Sulfinopropionyl-CoA |

| 3 | 3-Sulfinopropionyl-CoA | Desulfinase (Putative) | Propionyl-CoA + Sulfite |

Enzymatic Activity of 3-Mercaptopropionate (B1240610) Dioxygenase

3-Mercaptopropionate dioxygenase (MDO) is a non-heme iron enzyme that plays a central role in the catabolism of 3-MPA. It catalyzes the O₂-dependent oxidation of 3-MPA to 3-sulfinopropionate. MDO is a member of the cysteine dioxygenase family and shares a conserved active site architecture.

The active site of MDO features a mononuclear iron center coordinated by three histidine residues. A key characteristic of this enzyme family is a conserved sequence of amino acid residues—Serine, Histidine, and Tyrosine—collectively known as the SHY-motif, located in the outer coordination sphere of the iron site. scbt.comcreative-proteomics.comnih.gov These residues are crucial for the enzyme's catalytic efficiency and substrate coordination. scbt.comcreative-proteomics.comnih.gov

The catalytic mechanism is thought to involve the binding of the 3-MPA substrate to the iron center, followed by the coordination of molecular oxygen. The SHY-motif, particularly the tyrosine residue, is believed to play a role in facilitating the formation of an Fe(III)-superoxide intermediate through hydrogen bonding. scbt.comcreative-proteomics.com This intermediate is a key species in the subsequent oxidation of the substrate's thiol group. The residues of the SHY-motif create a distinct channel that restricts the movement of the Fe-bound oxygen species, thereby influencing the catalytic outcome. scbt.comcreative-proteomics.com

| Active Site Component | Key Residues/Features | Putative Function |

| Metal Center | Mononuclear Non-Heme Iron (Fe) | Binds substrate and molecular oxygen. |

| Primary Coordination Sphere | 3 Histidine Residues | Coordinate and stabilize the iron center. |

| Outer Coordination Sphere | SHY-motif (Ser, His, Tyr) | Influences catalysis, O₂-binding, and substrate coordination. |

The precise manner in which 3-MPA and molecular oxygen bind within the active site of MDO has been a subject of detailed investigation. There has been debate regarding whether the substrate coordinates to the iron center in a monodentate fashion (only through the thiolate group) or in a bidentate manner (through both the thiolate and carboxylate groups). sfrbm.orgresearchgate.net

Recent structural and spectroscopic studies, including the use of substrate analogs and computational modeling, suggest a bidentate coordination of 3-MPA to the iron site. nih.gov In this model, the carboxylate group of the substrate also interacts with a nearby arginine residue, further stabilizing the enzyme-substrate complex. nih.gov

The binding of molecular oxygen is thought to occur at a coordination site on the iron center that becomes available after substrate binding. The deprotonation of the tyrosine residue within the SHY-motif can influence dioxygen binding, with studies suggesting that this deprotonation can block oxygen binding. nih.gov The use of nitric oxide (NO) as a surrogate for O₂ in spectroscopic experiments has provided valuable insights into the electronic structure of the active site during catalysis and supports the role of the SHY-motif in modulating the binding of diatomic molecules. scbt.comcreative-proteomics.comnih.gov

Role in Proteomics Research (General Research Application)

N-propyl 3-mercaptopropionate is a useful biochemical for proteomics research. scbt.com While detailed studies on its specific applications are not widely available in public literature, its utility can be inferred from the well-established roles of thiol-containing compounds in protein analysis.

In proteomics, the study of the entire protein complement of a cell or organism, chemical probes are often used to label and identify proteins with specific characteristics. Thiol-reactive probes are particularly important for studying cysteine-containing proteins and their post-translational modifications.

The thiol group of this compound can react with cysteine residues in proteins under specific conditions, allowing for the covalent labeling of these proteins. The n-propyl ester portion of the molecule could serve several purposes. It might enhance cell permeability of the probe or could be used as a reporter group that can be detected after being attached to a protein. Alternatively, the ester could be designed to be cleavable, allowing for the release of the labeled protein or peptide under specific conditions for further analysis by mass spectrometry.

Thiol-based reagents are fundamental in various proteomics workflows, including:

Affinity-based protein profiling: Where a thiol-reactive group is attached to a tag (like biotin) that allows for the selective enrichment of labeled proteins.

Quantitative proteomics: Using isotope-coded affinity tags (ICAT) that have a thiol-reactive group, enabling the relative quantification of proteins between different samples.

Structural proteomics: Employing bifunctional thiol-reactive crosslinkers to study protein-protein interactions.

Given its structure, this compound is a valuable tool for the chemical derivatization of proteins, facilitating their identification and characterization in complex biological samples.

Advanced Analytical and Computational Methodologies for Mercaptopropionate Compounds

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to elucidating the molecular structure and bonding of N-propyl 3-mercaptopropionate (B1240610). Various spectroscopic methods offer complementary information, from the connectivity of atoms to the nature of its reactive thiol group.

Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy techniques like FTIR and Raman are essential for identifying the functional groups within N-propyl 3-mercaptopropionate.

FTIR Spectroscopy: This technique measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. The FTIR spectrum of this compound would be dominated by a strong, sharp absorption band for the ester carbonyl group (C=O) stretch, typically found in the 1750-1735 cm⁻¹ region. orgchemboulder.com Other key absorptions include the C-O stretches of the ester group between 1300-1000 cm⁻¹, C-H stretching vibrations from the alkyl chains around 2800-3000 cm⁻¹, and a weak but characteristic S-H stretching band near 2560 cm⁻¹. spectroscopyonline.comresearchgate.net

Raman Spectroscopy: Raman spectroscopy, which measures the inelastic scattering of light, provides complementary information. The C=O stretch is also observable in Raman spectra. ias.ac.in Notably, the S-H and C-S bonds, which can be weak in FTIR, often produce more distinct signals in Raman spectroscopy, making it a valuable tool for confirming the presence of the thiol group.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity |

| C=O | Stretch | 1750-1735 | Strong (FTIR) |

| C-H (sp³) | Stretch | 2850-2960 | Medium-Strong |

| S-H | Stretch | ~2560 | Weak (FTIR), Medium (Raman) |

| C-O | Stretch | 1300-1000 | Strong (FTIR) |

| C-S | Stretch | 700-600 | Weak-Medium |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Active Site Resolution

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species with unpaired electrons. While this compound itself is not paramagnetic, EPR is invaluable for studying its corresponding thiyl radical (R-S•), which can be generated through processes like photolysis. This radical is a key intermediate in many chemical and biological reactions involving thiols.

The EPR spectrum of the this compound thiyl radical would display a characteristic pattern arising from the interaction of the unpaired electron with the magnetic field. The spectrum is defined by its g-values, which are typically around 2.058, 2.025, and 2.001 for sulfur-centered radicals. These values provide critical insight into the electronic environment of the unpaired electron localized on the sulfur atom, effectively resolving the structure of this highly reactive "active site."

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its precise quantification, particularly in environmental analysis.

High-Performance Liquid Chromatography (HPLC) for Environmental Applications

High-Performance Liquid Chromatography (HPLC) is a robust method for detecting and quantifying mercaptopropionate compounds in environmental samples. Due to the high reactivity and often low concentration of thiols, a derivatization step is typically employed to create a stable, fluorescent product that can be detected with high sensitivity.

A well-established method for the related 3-mercaptopropionic acid (3-MPA) involves pre-column derivatization with monobromobimane, followed by HPLC analysis with fluorescence detection. This approach can be adapted for this compound. The method demonstrates excellent performance for analyzing estuarine water and sediment samples.

Table of HPLC Method Parameters (Adapted from 3-MPA Analysis)

| Parameter | Value/Condition | Reference |

| Derivatization Agent | Monobromobimane | researchgate.net |

| Detection Method | Fluorescence | researchgate.net |

| Detection Limit | 4.3 nmol L⁻¹ | researchgate.net |

| Linearity (r) | >0.99 | researchgate.net |

| Sample Matrices | Estuarine waters, Sediment slurries | researchgate.net |

| Recoveries | 97 to 105% in estuarine waters | researchgate.net |

This sensitive and reliable HPLC method allows for the accurate measurement of mercaptopropionate concentrations in environmental systems, which is crucial for understanding sulfur metabolism pathways. researchgate.net

Theoretical and Computational Chemistry Approaches

Theoretical and computational chemistry provides powerful tools to complement experimental data and offer deeper insights into the properties of this compound. These methods can predict molecular structure, spectroscopic properties, and reactivity.

Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be employed to:

Predict Molecular Geometry: Optimize the three-dimensional structure of the molecule, determining bond lengths and angles.

Simulate Vibrational Spectra: Calculate the vibrational frequencies and intensities, which aids in the assignment of experimental FTIR and Raman spectra.

Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can be used to understand the charge distribution on atoms, which is related to the molecule's reactivity. rsc.org

Model Reaction Energetics: Computational studies can determine the energetics and kinetics of reactions involving the thiol group, such as radical formation or thiol-ene click reactions, providing a relationship between alkene structure and reactivity. researchgate.net

Calculate Spectroscopic Parameters: For the corresponding thiyl radical, computational methods can predict the EPR parameters (g-factors and hyperfine couplings), helping to interpret experimental EPR spectra. researchgate.net

Determine Physicochemical Properties: Properties like the acidity (pKa) of the thiol group can be calculated with good accuracy using appropriate DFT methods and solvation models, which is crucial for understanding its behavior in aqueous systems. rsc.orgrsc.org

These computational approaches are invaluable for elucidating structure-activity relationships and providing a molecular-level understanding that can be difficult to obtain through experimental means alone.

Density Functional Theory (DFT) for Mechanistic Insights and Surface Interactions

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of molecules. By calculating the electron density, DFT can elucidate reaction mechanisms and predict the nature of interactions between molecules and surfaces.

DFT calculations have been instrumental in understanding the mechanisms of reactions involving mercaptans and their derivatives. For instance, the acid-catalyzed esterification of carboxylic acids, a fundamental process for synthesizing esters like this compound, has been studied using DFT. These studies reveal that the reaction typically proceeds through the formation of a protonated carbonyl group, which increases the electrophilicity of the carbonyl carbon, facilitating a nucleophilic attack by the alcohol. DFT can model the transition states and intermediates along this reaction pathway, providing valuable information about the reaction kinetics and thermodynamics.

A theoretical study on the acid-catalyzed esterification of acetic acid with methanol, for example, detailed the formation of cyclic pre-reaction structures and 6-membered ring transition states that favor the formation of the ester product. By calculating the energy barriers associated with these steps, researchers can predict reaction rates and identify the rate-determining step of the mechanism.

The thiol group in this compound and other mercaptan compounds exhibits a strong affinity for various surfaces, particularly metals and metal oxides. This property is exploited in the formation of self-assembled monolayers (SAMs), where the thiol acts as an anchor to the substrate. DFT calculations are crucial for understanding the nature of these surface interactions.

Studies on the adsorption of thiols on gold surfaces, a common substrate for SAMs, have shown that the interaction involves the formation of a strong gold-sulfur bond. DFT calculations can predict the most favorable adsorption sites (e.g., hollow, bridge, or top sites on the crystal lattice), the adsorption energies, and the resulting geometric and electronic structure of the monolayer. For example, computational studies on the formation of SAMs from 3-mercaptopropionic acid on a gold surface have provided insights into the transition from a lying-down phase at low densities to a more ordered standing-up phase at higher densities. inrim.itrsc.org

DFT has also been used to investigate the interaction of sulfur-containing molecules with other surfaces, such as copper, silver, and various metal oxides. polimi.it These calculations have shown that the strength of the interaction and the likelihood of dissociative chemisorption (cleavage of the S-H bond) depend on both the nature of the thiol and the composition of the surface.

To illustrate the insights gained from DFT studies on surface interactions, the following table presents calculated adsorption energies for methylthiol on different metal surfaces. While not specific to this compound, these values provide a general understanding of the strength of thiol-metal interactions.

| Adsorbate | Surface | Adsorption Site | Adsorption Energy (eV) |

| CH₃S | Au(111) | fcc hollow | -2.15 |

| CH₃S | Ag(111) | hcp hollow | -1.89 |

| CH₃S | Cu(111) | fcc hollow | -2.45 |

| CH₃S | Pt(111) | fcc hollow | -2.78 |

| CH₃S | Pd(111) | fcc hollow | -2.67 |

This table is generated based on representative data from DFT studies of thiol adsorption on metal surfaces and is intended for illustrative purposes.

Quantum Chemical Calculations for Reaction Energetics and Kinetics (e.g., CBS-QB3)

For highly accurate predictions of reaction energetics and kinetics, quantum chemical composite methods are often employed. The Complete Basis Set (CBS-QB3) method is a prominent example, known for its ability to yield results close to experimental values for thermochemical properties such as enthalpies of formation and bond dissociation energies.

The CBS-QB3 method combines several lower-level calculations to extrapolate to a higher level of theory and a complete basis set, providing a cost-effective way to achieve high accuracy. This is particularly valuable for studying the thermodynamics of reactions involving organosulfur compounds, where experimental data may be scarce.

For instance, CBS-QB3 has been used to calculate the bond dissociation energies (BDEs) of various C-S, S-H, and C-H bonds in thiol-containing molecules. This information is fundamental to understanding the reactivity of these compounds in radical-mediated processes. A study assessing the performance of the CBS-QB3 method for calculating BDEs found it to predict values with an accuracy of approximately 8.4 kJ/mol, which is comparable to more computationally expensive methods. researchgate.net

The following table provides examples of calculated bond dissociation energies for relevant bonds in simple thiol compounds using the CBS-QB3 method, illustrating the type of energetic data that can be obtained.

| Compound | Bond | Bond Dissociation Energy (kcal/mol) |

| Methanethiol (CH₃SH) | CH₃S-H | 88.2 |

| Methanethiol (CH₃SH) | CH₃-SH | 75.1 |

| Ethanethiol (CH₃CH₂SH) | CH₃CH₂S-H | 87.5 |

| Ethanethiol (CH₃CH₂SH) | CH₃CH₂-SH | 73.9 |

This table is generated based on representative data from CBS-QB3 studies on organosulfur compounds and is intended for illustrative purposes.

Beyond thermodynamics, CBS-QB3 can be applied to study the kinetics of reactions by calculating the energies of transition states. This allows for the determination of activation energies and, consequently, reaction rate constants.

A notable application of this methodology is in the study of thiol-ene reactions, a type of "click chemistry" where a thiol adds across a double bond. A computational study at the CBS-QB3 level investigated the influence of alkene functionality on the energetics and kinetics of these reactions. The study determined the relative energetics for all stationary points along the reaction mechanism, including transition states for the propagation and chain-transfer steps. These calculations revealed the underlying factors that control the activation barriers and allowed for the prediction of rate constants for the elementary steps of the reaction.

Such detailed kinetic information is crucial for understanding and optimizing polymerization processes and other synthetic applications where mercaptopropionate compounds like this compound might be involved.

Environmental Behavior and Biodegradation Research of Mercaptopropionate Containing Materials

Studies on the Persistence and Degradation of Polythioesters (PTEs)

Polythioesters (PTEs) are a class of polymers that have garnered attention for their unique properties, which can include thermal resistance and high refractive indices. ed.ac.uk The presence of thioester bonds in their backbone suggests an inherent susceptibility to degradation, positioning them as potentially more sustainable alternatives to conventional polyesters. nih.gov Research into their environmental persistence and degradation has explored both their susceptibility to microbial action and the factors influencing their breakdown.

Studies on the biodegradability of PTEs have often involved copolymers, particularly with polyhydroxyalkanoates (PHAs). For instance, research on poly(3-hydroxybutyrate-co-3-mercaptopropionate) [poly(3HB-co-3MP)] has shown that these copolymers are capable of microbiological biodegradation. researchgate.net However, the enzymatic degradation of these copolymers is influenced by the proportion of 3-mercaptopropionate (B1240610) (3MP). The activity of PHA depolymerases, enzymes that break down PHAs, decreases significantly as the 3MP content in the copolymer increases. nih.gov This indicates that while the thioester linkages can be broken down, their presence can hinder the action of enzymes that are highly effective on their oxoester counterparts. nih.gov

Further research has clarified that PHA depolymerases are specific to the oxoester linkages found in PHAs and are unable to cleave the thioester bonds of PTEs. nih.gov This specificity is a critical factor in the persistence of PTEs and highlights the need for enzymes with thioesterase activity for their efficient degradation. The degradation of PTEs is not solely dependent on biotic factors; abiotic processes can also play a role. The thioester backbone makes PTEs inherently susceptible to degradation through mechanisms such as hydrolysis. nih.gov

The degradation of PTEs can be influenced by a variety of factors, including the polymer's chemical structure, molecular weight, and crystallinity, as well as environmental conditions like temperature, pH, and the presence of specific microbial communities. mdpi.commdpi.com While the introduction of sulfur atoms in the polymer backbone can enhance certain material properties, it also fundamentally alters the polymer's interaction with degradative enzymes. ed.ac.uknih.gov

Microbial Degradation Resistance of Poly(3-mercaptopropionate) (Poly(3MP))

In stark contrast to many other biopolymers, poly(3-mercaptopropionate) (Poly(3MP)), a homopolymer of 3-mercaptopropionate, has demonstrated significant resistance to microbial degradation. researchgate.netnih.gov This finding is particularly noteworthy because Poly(3MP) can be biologically produced by genetically engineered bacteria, yet it exhibits unexpected environmental persistence. researchgate.net

Extensive research has been conducted to isolate microorganisms capable of degrading Poly(3MP). In one comprehensive study, 74 different environmental samples were screened using various enrichment techniques, but no bacteria or fungi capable of hydrolyzing Poly(3MP) could be isolated. researchgate.netnih.gov Furthermore, long-term exposure of Poly(3MP) material for over six months in microcosms such as soil, compost, and activated sludge, which harbor diverse microbial communities, also failed to yield any degrading organisms. researchgate.netnih.gov

This high resistance to microbial degradation makes Poly(3MP) an interesting candidate for applications where durability is required, such as in medical devices like plastic implants. researchgate.net The reasons for this resistance are a subject of ongoing investigation. It is hypothesized that the specific structure of the thioester linkage in the homopolymer, as opposed to its presence in copolymers, may present a significant barrier to enzymatic attack by commonly occurring microbial enzymes. As previously noted, PHA depolymerases are ineffective against the thioester bonds of PTEs. nih.gov

The table below summarizes the findings from key studies on the microbial degradation of Poly(3MP).

| Study Focus | Methodology | Key Findings | Reference |

|---|---|---|---|

| Isolation of Poly(3MP)-degrading microorganisms | Screening of 74 environmental samples with various enrichment techniques. | No bacteria or fungi capable of hydrolyzing Poly(3MP) were isolated. | researchgate.net, nih.gov |

| Microcosm studies | Exposure of Poly(3MP) material to soil, compost, and activated sludge for over six months. | No degrading organisms were found, indicating the persistence of Poly(3MP). | researchgate.net, nih.gov |

| Comparison with copolymers | Biodegradation studies of poly(3HB-co-3MP). | Copolymers are biodegradable, but degradability decreases with increasing 3MP content. The homopolymer Poly(3MP) is resistant. | researchgate.net, nih.gov |

Environmental Context of Mercaptocarboxylic Acid Esters

Mercaptocarboxylic acids and their esters are difunctional compounds used in various industrial applications, which may lead to their release into the environment. d-nb.infonih.gov Understanding their environmental fate is therefore important for a comprehensive ecological assessment. Systematic investigations into the biodegradation of these compounds have been conducted using standardized testing methods, such as the Closed Bottle Test (OECD 301D) and the Manometric Respirometry Test (OECD 301F). d-nb.inforesearchgate.net

These studies have generally found that mercaptocarboxylic acid esters are either readily biodegradable or at least biodegradable to a significant extent. d-nb.infonih.gov The presence of a carboxylic acid or ester functional group is known to enhance biodegradability compared to simpler organic molecules. d-nb.info Concurrent to biodegradation, abiotic processes such as the hydrolysis of the ester group and the oxidative formation of disulfides can also occur. d-nb.infonih.gov

The following interactive data table presents the results of ready biodegradability tests for several mercaptocarboxylic acid esters, as conducted according to OECD guidelines. The pass level for these tests, indicating ready biodegradability, is reaching 60% of the theoretical oxygen demand (ThOD) within a 28-day period.

| Compound | Test Method | Test Duration (days) | Biodegradation (%) | Result | Reference |

|---|---|---|---|---|---|

| Methyl 3-mercaptopropionate | OECD 301D | 28 | 77 | Readily biodegradable | d-nb.info |

| Ethyl 3-mercaptopropionate | OECD 301D | 28 | 65 | Readily biodegradable | d-nb.info |

| Isooctyl 3-mercaptopropionate | OECD 301F | 28 | 81 | Readily biodegradable | d-nb.info |

| 2-Ethylhexyl 3-mercaptopropionate | OECD 301F | 28 | 78 | Readily biodegradable | d-nb.info |

| Glycol dimercaptoacetate | OECD 301D | 28 | >60 | Readily biodegradable | d-nb.info |

Q & A

Q. What are the critical safety protocols for handling N-propyl 3-mercaptopropionate in laboratory settings?

this compound, like its methyl analog, requires stringent safety measures due to its toxicity profile. Key considerations include:

- Oral/LD50 : While direct data for the n-propyl derivative is limited, methyl 3-mercaptopropionate has an LD50 of 194 mg/kg (rat, OECD 401) . Assume similar or greater toxicity for the n-propyl variant due to increased lipophilicity.

- Dermal Exposure : Use nitrile gloves and lab coats; methyl analogs show no skin irritation but have a dermal LD50 of 1,903.7 mg/kg (rabbit, OECD 402) .

- Ventilation : Use fume hoods to avoid inhalation (methyl LC50: 1.8–2.11 mg/L, rat, OECD 403) .

- Storage : Keep in airtight containers away from oxidizers, as thiols are prone to disulfide formation.

Q. How can researchers validate the purity of synthesized this compound?

Use a combination of analytical techniques:

- Gas Chromatography-Mass Spectrometry (GC-MS) : Quantify volatile impurities and confirm molecular weight.

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C spectra to verify ester and thiol proton environments.

- FTIR Spectroscopy : Identify characteristic S-H stretch (~2500 cm⁻¹) and ester carbonyl (~1740 cm⁻¹).

- Thiol Titration : Employ Ellman’s assay (DTNB reagent) to quantify free thiol groups .

Advanced Research Questions

Q. What methodologies assess the environmental persistence of this compound?

Adapt OECD guidelines used for methyl 3-mercaptopropionate:

- Biodegradability : Conduct OECD 301 (Ready Biodegradability Test). Methyl derivatives showed 46% degradation under aerobic conditions, suggesting n-propyl may persist longer due to alkyl chain length .

- Bioaccumulation : Estimate bioconcentration factor (BCF) via logP calculations. Methyl analogs have a BCF of 3.16, but n-propyl’s higher hydrophobicity may increase bioaccumulation risk .

- Aquatic Toxicity : Perform acute (OECD 203) and chronic (OECD 210) tests on Daphnia magna, using methyl data (M-factor = 1 for both) as a baseline .

Q. How can the thiol reactivity of this compound be optimized for polymer applications?

In thiol-ene click chemistry:

- Catalyst Selection : Use UV initiators (e.g., DMPA) or thermal catalysts (e.g., AIBN) to enhance reaction kinetics.

- Stoichiometry : Maintain a 1:1 thiol:ene ratio to minimize unreacted monomers.

- Solvent Choice : Non-polar solvents (e.g., toluene) improve miscibility of hydrophobic n-propyl chains .

- Kinetic Studies : Monitor conversion via Raman spectroscopy or real-time FTIR to optimize curing conditions.

Q. What experimental strategies evaluate the genotoxic potential of this compound?

Follow OECD-compliant assays:

- Ames Test (OECD 471) : Assess mutagenicity in Salmonella strains TA98 and TA100. Methyl analogs tested negative .

- In Vitro Micronucleus Assay (OECD 487) : Screen for chromosomal aberrations in human lymphocytes.

- Sister Chromatid Exchange (SCE) Assay : Methyl derivatives showed positive SCE results, suggesting n-propyl may require similar scrutiny .

Methodological Notes

- Synthesis Gaps : While methyl derivatives are well-documented, n-propyl synthesis protocols require optimization of esterification conditions (e.g., propyl alcohol:3-mercaptopropionic acid ratio, acid catalysts like H₂SO₄).

- Ethical Compliance : Adhere to NIH guidelines for preclinical studies, including detailed reporting of dosing and endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.